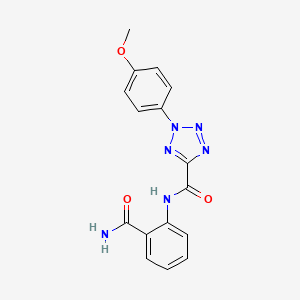
N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acids and their derivatives have not been widely studied in medicinal chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
In organic chemistry, boronic acid is the most commonly studied boron compound . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hydribized carbon atoms in its diol backbone .
Chemical Reactions Analysis
The Bpin group is generally perceived to be a sterically bulky substituent, but the data reported here show that it has a surprisingly small A-value (0.42 kcal mol−1; cf. Me is 1.7, OH is 0.87) .
Physical And Chemical Properties Analysis
Boron compounds are found in nature in high concentrations, mainly in vegetables, fruits, and nuts, and the boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .
科学的研究の応用
Antitumor Applications
A significant body of research has been devoted to exploring the antitumor properties of compounds structurally related to N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. Studies have demonstrated the synthesis and chemistry of related imidazotetrazines, noting their broad-spectrum antitumor activity, particularly against leukemia. These compounds may act as prodrugs, undergoing decomposition to form active agents that inhibit tumor growth (Stevens et al., 1984).
Polymer and Materials Science
Research in polymer and materials science has led to the synthesis and characterization of aromatic polyamides and polyimides bearing pendant groups structurally similar to the compound . These materials exhibit significant thermal stability, reversible electrochemical oxidation, and strong electrochromic performance, making them suitable for various applications in electronics and materials engineering (Hsiao et al., 2015).
Cytotoxicity and Antidiabetic Screening
The synthesis of novel compounds with structural similarities has been investigated for their cytotoxic activity against cancer cells and in vitro antidiabetic screening. These studies aim to develop new therapeutic agents by understanding the biological activities of these compounds, providing insights into their potential medical applications (Hassan et al., 2014); (Lalpara et al., 2021).
Electrochromic and Redox-active Polymers
The development of redox-active and electrochromic polymers incorporating elements structurally related to N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide showcases their potential in smart windows, displays, and other electrochromic devices. These polymers' ability to undergo color changes upon electrochemical oxidation enhances their application in visual display technologies (Hsiao & Han, 2017).
Novel Synthesis Methods
Research has also focused on developing new synthetic routes for related compounds, highlighting the versatility and adaptability of these chemical structures for various applications. These synthesis methods provide a foundation for the future development of novel compounds with enhanced properties and potential applications (Perry et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-25-11-8-6-10(7-9-11)22-20-15(19-21-22)16(24)18-13-5-3-2-4-12(13)14(17)23/h2-9H,1H3,(H2,17,23)(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYUTSDLEFQTRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

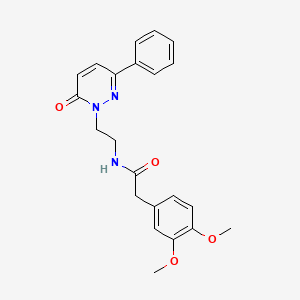
![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)
![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)
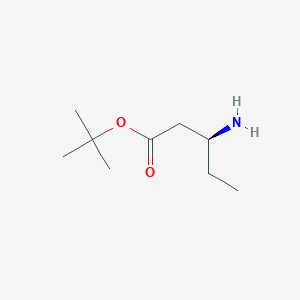
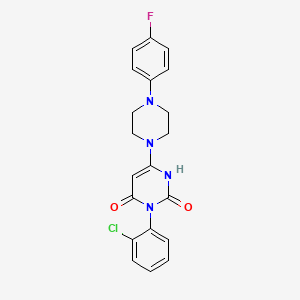
![N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)
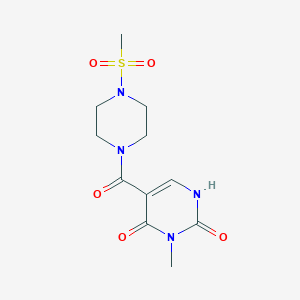
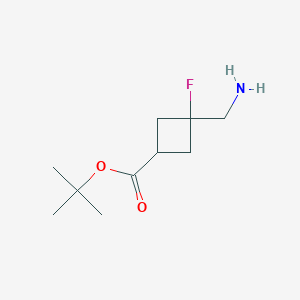
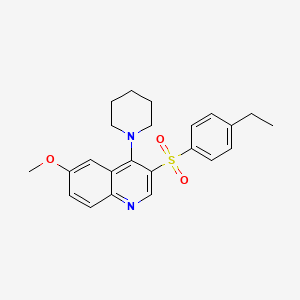
![(E)-4-(Dimethylamino)-N-ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2390086.png)
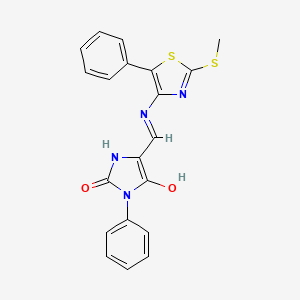
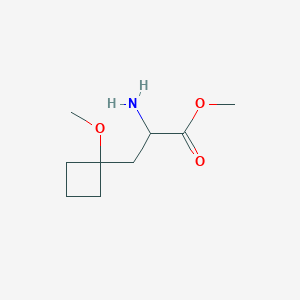
![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2390093.png)
